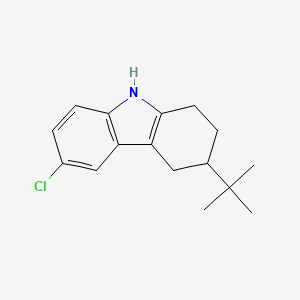
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
“3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, a significant heterocyclic system in natural products and drugs . Carbazoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Flexible and Electronic Applications
A study by Hinz (2019) on carbazole-based substituents, including derivatives similar to 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole, showcased their potential in main-group and transition-metal chemistry due to their flexible bulkiness and electronic non-innocence. These properties make them suitable for various applications, including electronic materials and catalysts (Hinz, 2019).
Photovoltaic and Light-emitting Applications
Venkateswararao et al. (2014) synthesized organic dyes containing carbazole as a donor and π-linker, demonstrating their efficiency as sensitizers for dye-sensitized solar cells (DSSCs). The introduction of tert-butyl groups at specific positions significantly influenced the optical and electrochemical properties, indicating the critical role of structural modification on performance (Venkateswararao et al., 2014).
Sensing and Detection Technologies
A study by Sun et al. (2017) on carbazole modified salicylaldimines and their difluoroboron complexes highlighted the importance of tert-butyl and trifluoromethyl groups in organogelation, which significantly affects the materials' piezofluorochromic behaviors. These findings suggest potential applications in stimuli-responsive multifunctional soft materials, beneficial for sensing technologies (Sun et al., 2017).
Pharmaceutical and Herbicide Research
Research into the antitumor and herbicidal activities of carbazole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, has shown promising results. Mendes et al. (2019) discovered that these compounds could act as post-emergent herbicides by affecting photosystem II in plants. Similarly, Murali et al. (2017) identified specific carbazole derivatives as potent antitumor agents, demonstrating the potential for development into therapeutic drugs (Mendes et al., 2019); (Murali et al., 2017).
Advanced Material Development
Li et al. (2021) demonstrated the synthesis of 9-borafluorene derivatives with 3,6-di-tert-butyl carbazole-functionalization, achieving nearly 100% photoluminescence quantum yields. This high performance indicates potential applications in bioimaging and light-emitting devices (Li et al., 2021).
properties
IUPAC Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRQRPFXZFMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




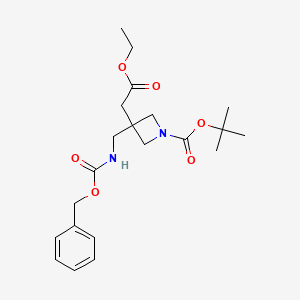
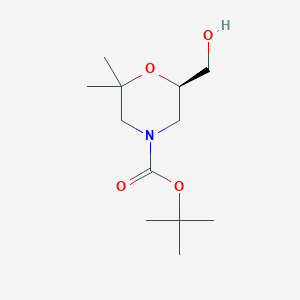
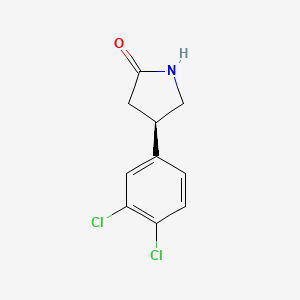
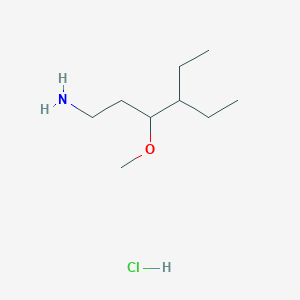
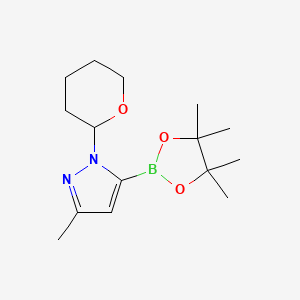

![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)
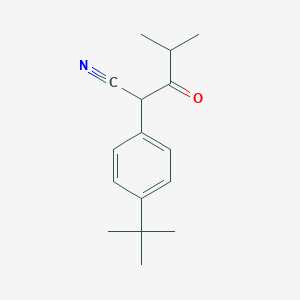
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
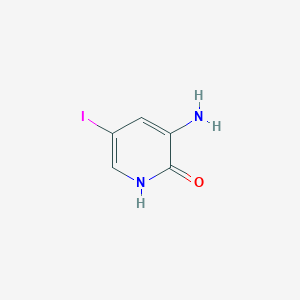

![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)